molecular formula C12H11ClN2OS B1267259 N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide CAS No. 58905-44-5

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide

Cat. No.: B1267259
CAS No.: 58905-44-5
M. Wt: 266.75 g/mol
InChI Key: ZVNIZGVXMHETAB-UHFFFAOYSA-N
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Description

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is a chemical compound with the molecular formula C12H11ClN2OS and a molecular weight of 266.75 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the chloromethyl group and the phenylacetamide moiety makes this compound interesting for various chemical and biological applications.

Biochemical Analysis

Biochemical Properties

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . It interacts with enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. The chloromethyl group in the compound facilitates covalent bonding with the active sites of these enzymes, leading to their inhibition. Additionally, this compound has been observed to bind with proteins involved in cell signaling pathways, affecting their function and leading to altered cellular responses.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . It also affects cell signaling pathways such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. In bacterial cells, this compound disrupts cell wall synthesis and membrane integrity, resulting in cell death.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound’s chloromethyl group allows it to form covalent bonds with nucleophilic sites on enzymes and proteins, leading to their inhibition or activation . For instance, its interaction with DNA gyrase involves the formation of a covalent bond with the enzyme’s active site, preventing the enzyme from facilitating DNA supercoiling. This inhibition hampers DNA replication and transcription, ultimately leading to cell death. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures . Over time, its antimicrobial and anticancer activities may diminish due to degradation. Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in microbial populations, necessitating the use of combination therapies to maintain efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects include the induction of oxidative stress and inflammation at doses exceeding the therapeutic range. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted or further metabolized to exert biological effects. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of key metabolites, impacting cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This distribution pattern can impact its therapeutic efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and apoptosis . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide typically involves the reaction of 2-aminothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then reacted with phenyl isocyanate to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Major Products Formed:

    Substitution: Formation of azides, thiocyanates, or substituted amines.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties due to the presence of the thiazole ring.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Uniqueness: N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide is unique due to its specific combination of the thiazole ring, chloromethyl group, and phenylacetamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c1-9(16)15(11-5-3-2-4-6-11)12-14-10(7-13)8-17-12/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVNIZGVXMHETAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80308394
Record name N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58905-44-5
Record name 58905-44-5
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Record name N-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80308394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-phenylacetamide
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